Bunolol hydrochloride

Description

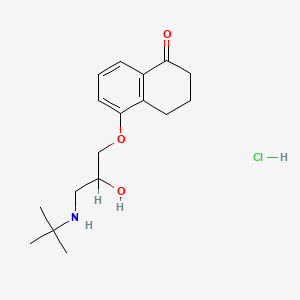

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTDOBSIBZKFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953855 | |

| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31969-05-8, 27912-14-7 | |

| Record name | Bunolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31969-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031969058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | levobunolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Q9J8634Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ocular Hypotensive Action of Bunolol Hydrochloride: A Technical Guide to its Mechanism on the Ciliary Body

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of bunolol hydrochloride, a non-selective beta-adrenergic antagonist, on the ciliary body for the reduction of intraocular pressure (IOP). Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, signaling pathways, and physiological consequences of beta-blockade in the context of aqueous humor dynamics. We will explore the pharmacodynamics of bunolol, present quantitative data on its efficacy, and provide detailed experimental protocols for the in-vitro characterization of its effects. This guide is intended to serve as a foundational resource for the scientific community engaged in the study of glaucoma and the development of novel ocular hypotensive agents.

Introduction: The Challenge of Elevated Intraocular Pressure and the Role of Beta-Adrenergic Antagonists

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells and optic nerve damage. A primary and modifiable risk factor in the pathogenesis of glaucoma is elevated intraocular pressure (IOP). The maintenance of IOP is a delicate balance between the production of aqueous humor by the ciliary body and its subsequent outflow through the trabecular meshwork and uveoscleral pathways. Pharmacological intervention aimed at reducing IOP remains a cornerstone of glaucoma management.

Beta-adrenergic antagonists, or beta-blockers, have long been a first-line therapeutic option for lowering IOP.[1] this compound, and its more active levo-isomer, levobunolol, is a potent non-selective beta-blocker that effectively reduces IOP by suppressing the rate of aqueous humor formation.[2][3][4] This guide will elucidate the intricate mechanism by which this compound exerts its therapeutic effect on the ciliary body.

The Ciliary Body: The Engine of Aqueous Humor Production

The ciliary body, a circumferential structure located in the anterior segment of the eye, is the primary site of aqueous humor production. This complex process involves the active secretion of fluid by the bilayered ciliary epithelium, which consists of an inner non-pigmented epithelial (NPE) cell layer and an outer pigmented epithelial (PE) cell layer. The NPE cells, facing the posterior chamber, are the primary site of active transport that drives aqueous humor secretion.

The production of aqueous humor is regulated by a variety of physiological factors, including the sympathetic nervous system. The ciliary epithelium is richly endowed with beta-adrenergic receptors, predominantly of the beta-2 subtype.[5][6] Stimulation of these receptors by endogenous catecholamines, such as epinephrine and norepinephrine, leads to an increase in aqueous humor production.

Core Mechanism of Action: this compound's Antagonism of Beta-Adrenergic Receptors

This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors with similar affinity.[2] The L-isomer, levobunolol, is the pharmacologically active component.[2] Its primary mechanism of action in the ciliary body is the competitive and reversible blockade of beta-adrenergic receptors on the ciliary epithelium.

By occupying these receptor sites, bunolol prevents the binding of endogenous catecholamines, thereby inhibiting the downstream signaling cascade that stimulates aqueous humor production. This leads to a reduction in the rate of aqueous humor secretion and a consequent lowering of intraocular pressure. Clinical studies have demonstrated that levobunolol can reduce IOP by 20-30%, and in some cases up to 35%.[7][8]

The Adenylyl Cyclase/cAMP Signaling Pathway

The canonical pathway through which beta-adrenergic receptor stimulation increases aqueous humor production involves the activation of adenylyl cyclase and the subsequent generation of cyclic adenosine monophosphate (cAMP). The binding of an agonist to the beta-receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels then activate protein kinase A (PKA), which is thought to phosphorylate various ion channels and transporters, ultimately leading to an increase in aqueous humor secretion.

This compound, by blocking the beta-receptors, prevents the activation of this cascade, leading to a decrease in intracellular cAMP levels and a subsequent reduction in aqueous humor formation.

Figure 1. Simplified signaling pathway of beta-adrenergic stimulation and this compound inhibition in the ciliary epithelium.

Evidence for a cAMP-Independent Mechanism

While the inhibition of the adenylyl cyclase/cAMP pathway is the primary mechanism, some evidence suggests that beta-blockers, including timolol and levobunolol, may also exert their effects through a cAMP-independent pathway. One study has shown that these agents can inhibit a regulatory volume increase in pigmented ciliary epithelial cells and increase intracellular calcium and pH, effects that were not reversed by the addition of cAMP.[4] This suggests that the inhibition of Cl-/HCO3- exchange may be an additional mechanism contributing to the reduction in aqueous humor formation.[4]

Quantitative Analysis of this compound's Efficacy and Receptor Affinity

A precise understanding of a drug's efficacy and its interaction with its target is crucial for drug development and clinical application.

Clinical Efficacy in Intraocular Pressure Reduction

Clinical trials have consistently demonstrated the efficacy of levobunolol in lowering IOP. The following table summarizes representative data from these studies.

| Drug Concentration | Mean IOP Reduction | Study Population | Reference |

| Levobunolol 0.5% | 7.0 mmHg | Open-angle glaucoma or ocular hypertension | [9] |

| Levobunolol 1% | 6.5 mmHg | Open-angle glaucoma or ocular hypertension | [10] |

| Levobunolol 0.5% | 20-30% | Open-angle glaucoma | [7] |

| Levobunolol 0.5% | ~35% (compared to evening-dosed latanoprost) | Open-angle glaucoma | [8] |

Beta-Adrenergic Receptor Binding Affinity

While direct binding affinity data for levobunolol on human ciliary body receptors is limited, studies on other tissues provide valuable insights into its receptor selectivity. A study using guinea pig heart (predominantly β1) and lung (predominantly β2) tissues reported the following binding inhibition parameters (IC50 values) for levobunolol:

| Tissue | Predominant Receptor | Levobunolol IC50 (nM) | Reference |

| Guinea Pig Heart | Beta-1 | 42 ± 15 | [9] |

| Guinea Pig Lung | Beta-2 | 0.3 ± 0.2 | [9] |

These data indicate that levobunolol has a significantly higher affinity for beta-2 receptors, which are the predominant subtype in the ciliary processes.[5][6] This supports the understanding that its primary therapeutic effect is mediated through the blockade of these receptors.

Experimental Protocols for In-Vitro Characterization

To facilitate further research into the mechanism of action of this compound and other beta-blockers, this section provides detailed, representative protocols for key in-vitro experiments.

Protocol: Radioligand Binding Assay for Beta-Adrenergic Receptors in Ciliary Body Membranes

This protocol describes a competitive radioligand binding assay to determine the affinity of an unlabeled compound (e.g., this compound) for beta-adrenergic receptors in a ciliary body membrane preparation.

5.1.1. Materials

-

Isolated ciliary bodies (from human donor eyes or animal models)

-

Radioligand (e.g., [3H]-CGP12177, a non-selective beta-antagonist)

-

Unlabeled competitor (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

-

Homogenizer

-

Centrifuge

5.1.2. Procedure

-

Membrane Preparation:

-

Dissect and isolate ciliary bodies in ice-cold buffer.

-

Homogenize the tissue using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer

-

Ciliary body membrane preparation (e.g., 50-100 µg protein/well)

-

Increasing concentrations of the unlabeled competitor (this compound)

-

A fixed concentration of the radioligand (e.g., at or below its Kd value)

-

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for a radioligand binding assay.

Protocol: In-Vitro Perfusion of the Isolated Ciliary Body

This protocol describes a method for the in-vitro perfusion of an isolated ciliary body to study the effects of pharmacological agents on aqueous humor formation.

5.2.1. Materials

-

Freshly enucleated eyes (e.g., bovine or porcine)

-

Dissecting microscope and surgical instruments

-

Perfusion chamber

-

Perfusion pump

-

Perfusion medium (e.g., Dulbecco's Modified Eagle Medium - DMEM)

-

This compound solution

-

Fluorophotometer (optional, for measuring aqueous flow)

-

Pressure transducer

5.2.2. Procedure

-

Dissection:

-

Under a dissecting microscope, carefully dissect the anterior segment of the eye, including the cornea, iris, and ciliary body.

-

Remove the lens and vitreous humor.

-

Mount the isolated anterior segment in the perfusion chamber.

-

-

Perfusion Setup:

-

Connect the perfusion chamber to a perfusion pump and a pressure transducer.

-

Perfuse the anterior segment with pre-warmed and gassed (95% O2, 5% CO2) perfusion medium at a constant physiological pressure (e.g., 15 mmHg).

-

-

Experimental Procedure:

-

Allow the preparation to stabilize and establish a baseline rate of aqueous humor formation. This can be measured by collecting the perfusate over time or by using fluorophotometry.

-

Introduce this compound into the perfusion medium at the desired concentration.

-

Continuously monitor the rate of aqueous humor formation and the perfusion pressure.

-

Collect samples of the perfusate for further analysis (e.g., to measure changes in ion concentration).

-

-

Data Analysis:

-

Calculate the percentage change in aqueous humor formation rate after the addition of this compound compared to the baseline.

-

Analyze the effect of different concentrations of this compound to determine a dose-response relationship.

-

Figure 3. Workflow for in-vitro perfusion of the isolated ciliary body.

Conclusion and Future Directions

This compound remains a clinically significant therapeutic agent for the management of glaucoma. Its mechanism of action, centered on the non-selective blockade of beta-adrenergic receptors in the ciliary body, is well-established. This guide has provided a detailed overview of this mechanism, supported by quantitative data and experimental protocols.

Future research in this field should aim to further elucidate the potential cAMP-independent mechanisms of beta-blockers in the ciliary epithelium. Additionally, the development of more selective beta-2 antagonists could potentially offer a more targeted therapeutic approach with fewer systemic side effects. The experimental methodologies outlined in this guide provide a robust framework for pursuing these and other important research questions in the ongoing effort to combat glaucomatous vision loss.

References

- Berson, F. G., & Epstein, D. L. (1981). Long-term Ocular Hypotensive Effect of Levobunolol: Results of a One-Year Study. Archives of Ophthalmology, 99(9), 1573–1575. [Link]

- Berson, F. G., & Epstein, D. L. (1981). A clinical evaluation of the effects of topically applied levobunolol and timolol on increased intraocular pressure. American Journal of Ophthalmology, 92(6), 778-783. [Link]

- Chi, T. G., & Lee, D. A. (2022). Current situation and progress of drugs for reducing intraocular pressure. Journal of Clinical Medicine, 11(23), 7136. [Link]

- Wax, M. B., & Molinoff, P. B. (1987). Distribution and properties of β-adrenergic receptors in human iris-ciliary body. Investigative Ophthalmology & Visual Science, 28(3), 420–430. [Link]

- Wax, M. B., & Molinoff, P. B. (1987). Distribution and properties of beta-adrenergic receptors in human iris-ciliary body. Investigative Ophthalmology & Visual Science, 28(3), 420-430. [Link]

- DailyMed. (2023). Levothis compound Ophthalmic Solution, USP 0.5% (Sterile) Rx only FOR USE IN THE EYES ONLY. [Link]

- Millar, J. C., & Wilson, W. S. (1993). The Bovine Arterially-Perfused Eye: An in Vitro Method for the Study of Drug Mechanisms on IOP, Aqueous Humour Formation and Uveal Vasculature. British Journal of Pharmacology, 109(3), 821–828. [Link]

- Johnson, T. V., & Jampel, H. D. (2020). Systemic Beta Blockers Don't Affect Topical Therapy. Review of Optometry. [Link]

- Lee, P. S., & Chruscicki, D. A. (n.d.). Pharmacology of Ocular β-Adrenoreceptor Antagonists. Ento Key. [Link]

- To, C. H., Mok, K. H., Hodson, S. A., & Nagasubramanian, S. (1998). In vitro bovine ciliary body/epithelium in a small continuously perfused Ussing type chamber. Cell Structure and Function, 23(5), 321-327. [Link]

- Crook, R. B., & Riese, K. (1996). Effect of beta-adrenergic agents on intracellular potential of rabbit ciliary epithelium. Investigative Ophthalmology & Visual Science, 37(7), 1348–1355. [Link]

- Desantis, L. (n.d.). Study design of (A) competition radioligand binding assay to quantify β...

- Konstas, A. G., & Quaranta, L. (2016). 24-h Efficacy of Glaucoma Treatment Options.

- DailyMed. (2024). Levothis compound Ophthalmic Solution, USP 0.5% (Sterile) Rx only FOR USE IN THE EYES ONLY. [Link]

- Trope, G. E., & Clark, B. (1982). Beta Adrenergic Receptors in Pigmented Ciliary Processes. British Journal of Ophthalmology, 66(12), 788–792. [Link]

- Moore, B. S., et al. (2019). Direct visualization of cAMP signaling in primary cilia reveals up-regulation of ciliary GPCR activity following Hedgehog activation. Proceedings of the National Academy of Sciences, 116(24), 12019-12028. [Link]

- Schmid, A., et al. (2006). Real-time analysis of cAMP-mediated regulation of ciliary motility in single primary human airway epithelial cells. Journal of Cell Science, 119(Pt 20), 4176–4186. [Link]

- Schmid, A., et al. (2006). Real-time analysis of cAMP-mediated regulation of ciliary motility in single primary human airway epithelial cells. Journal of Cell Science, 119(20), 4176-4186. [Link]

- Crook, R. B., & Riese, K. (1996). Timolol May Inhibit Aqueous Humor Secretion by cAMP-independent Action on Ciliary Epithelial Cells. Experimental Eye Research, 63(2), 191–199. [Link]

- PubChem. (n.d.). Levobunolol.

- McDowell, C. M., et al. (2023). Ex vivo ocular perfusion model to study vascular physiology in the mouse eye. Queen's University Belfast. [Link]

- McMenamin, P. G. (1999). Optimal Methods for Preparation and Immunostaining of Iris, Ciliary Body, and Choroidal Wholemounts. Investigative Ophthalmology & Visual Science, 40(5), 1083-1090. [Link]

- Millar, J. C., & Wilson, W. S. (1993). The bovine arterially-perfused Eye: An in vitro method for the study of drug mechanisms on IOP, aqueous humour formation and uveal vasculature. British Journal of Pharmacology, 109(3), 821-828. [Link]

- Alekseev, B. N., & Grigor'eva, E. G. (1992). [Results of the clinical study of a new adrenergic beta blocker levothis compound in healthy subjects and in patients with glaucoma]. Vestnik Oftalmologii, 108(3), 24–25. [Link]

- Anvarian, Z., et al. (2023). Compartmentalised cAMP signalling in the primary cilium. Frontiers in Cell and Developmental Biology, 11, 1178655. [Link]

- Lograno, M. D., & Reibaldi, A. (1986). Pharmacological characterization of human ciliary muscle adrenoceptors in vitro. British Journal of Pharmacology, 87(2), 379–385. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Levothis compound Ophthalmic Solution, USP 0.5% (Sterile) Rx only FOR USE IN THE EYES ONLY [dailymed.nlm.nih.gov]

- 3. Levobunolol: Package Insert / Prescribing Information [drugs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of one week of levobunolol HCl 0.5% on the human retinal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Anterior Segment Perfusion Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta adrenergic effects on ciliary epithelial permeability, aqueous humor formation and pseudofacility in the normal and sympathectomized rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of beta-adrenergic agents on intracellular potential of rabbit ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding affinities of ocular hypotensive beta-blockers levobetaxolol, levobunolol, and timolol at endogenous guinea pig beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Chemical synthesis and purification of Bunolol hydrochloride

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Bunolol Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the chemical synthesis and purification of this compound, with a primary focus on the more pharmacologically potent (S)-enantiomer, Levothis compound. Bunolol is a non-selective beta-adrenergic receptor antagonist used topically to manage ocular hypertension and open-angle glaucoma.[1][2][3] Its efficacy lies in reducing intraocular pressure by decreasing the production of aqueous humor.[3][4] This document details the prevalent asymmetric synthetic route, explains the causality behind key experimental choices, and outlines robust purification and analytical validation protocols. It is intended as a critical resource for researchers, medicinal chemists, and professionals in ophthalmic drug development, offering both theoretical grounding and field-proven methodologies.

Introduction: The Rationale for Enantiomer-Specific Synthesis

This compound, chemically (±)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one hydrochloride, exists as a racemic mixture.[2] However, the beta-blocking activity resides almost entirely in the levo-isomer, (S)-Bunolol, known as Levobunolol.[5] The (S)-enantiomer is approximately 60 times more potent than its dextro-isomer counterpart.[5] Consequently, modern therapeutic applications exclusively use Levothis compound to maximize efficacy and minimize potential side effects from the less active (R)-isomer.

This reality dictates the synthetic strategy. While early approaches may have involved racemic synthesis followed by chiral resolution, contemporary methods prioritize direct asymmetric synthesis.[6] This approach is more efficient and cost-effective, as it avoids the loss of 50% of the material inherent in resolving a racemate and eliminates the need for complex resolution steps.[6][7] This guide focuses on such a modern, enantioselective process.

Asymmetric Synthesis of Levothis compound

The core of Levobunolol synthesis involves the formation of an ether linkage between the phenolic group of 5-hydroxy-1-tetralone and a chiral three-carbon propanolamine side-chain. The key to an effective asymmetric synthesis is the use of a chiral building block that installs the required (S)-stereochemistry at the C2' position of the side chain.

Synthetic Strategy and Mechanism

A highly efficient and regioselective method involves a substitution reaction between 5-hydroxy-1-tetralone and a pre-formed chiral epoxide, S-1-tert-butyl-epoxy methylamine.[5][6] This strategy directly yields the desired (S)-enantiomer of the bunolol free base, which is then acidified to produce the final hydrochloride salt.[5][6] This method has been reported to achieve high yields (e.g., 87.3%) and excellent optical purity (enantiomeric excess >99%).[5][6]

The reaction proceeds via a nucleophilic substitution where the phenoxide ion of 5-hydroxy-1-tetralone attacks the least sterically hindered carbon of the epoxide ring of S-1-tert-butyl-epoxy methylamine. This ring-opening reaction forms the intermediate S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone, the free base of Levobunolol.[5]

Visualization of the Synthetic Pathway

Caption: Asymmetric synthesis of Levothis compound.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized representation of modern methods described in patent literature.[5][6]

Materials:

-

5-hydroxy-1-tetralone

-

S-1-tert-butyl-epoxy methylamine

-

Ethanol (or other suitable alcohol solvent)

-

Hydrogen chloride solution in ethanol

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 5-hydroxy-1-tetralone in an appropriate volume of ethanol.

-

Substitution Reaction: Add a stoichiometric equivalent of S-1-tert-butyl-epoxy methylamine to the solution.

-

Heating: Heat the reaction mixture to reflux. The causality here is to provide sufficient activation energy for the nucleophilic attack of the phenoxide on the epoxide ring, driving the reaction to completion.

-

In-Process Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are fully consumed.[5] This is a critical self-validation step to ensure the reaction has reached its endpoint before proceeding.

-

Isolation of Free Base: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Levobunolol free base.

-

Acidification: Dissolve the crude free base in a minimal amount of fresh ethanol.[5] While stirring, slowly add the solution of hydrogen chloride in ethanol.[6] The stoichiometric addition of HCl protonates the basic tertiary amine, forming the hydrochloride salt which is significantly less soluble in the organic solvent.

-

Precipitation and Isolation: The Levothis compound will precipitate as a solid. Cool the mixture in an ice bath (e.g., below 10°C) for at least one hour to maximize precipitation.[8] Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent (e.g., toluene or cold ethanol) to remove any soluble impurities.

-

Drying: Dry the product under vacuum to obtain crude Levothis compound.

Purification and Quality Control

The crude product from the synthesis requires purification to meet pharmaceutical standards. Recrystallization is the primary method for removing process-related impurities. Subsequent analytical testing is mandatory to validate the purity, identity, and enantiomeric integrity of the final product.

Purification by Recrystallization

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain either highly soluble or insoluble at all temperatures.

Detailed Experimental Protocol: Recrystallization

-

Solvent Selection: Ethanol is a commonly cited and effective solvent for the recrystallization of this compound.[8]

-

Dissolution: Place the crude Levothis compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a water bath) with stirring until the solid is completely dissolved. Add solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling.

-

Complete Crystallization: Once at room temperature, place the flask in an ice bath to further decrease the solubility and maximize the yield of the purified crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small portion of ice-cold ethanol, and dry under vacuum to a constant weight.

Quality Control: A Self-Validating System

The quality of the final Levothis compound must be confirmed through a battery of analytical tests.

| Property | Value / Specification | Reference(s) |

| Chemical Name | (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride | [3][4] |

| Molecular Formula | C₁₇H₂₆ClNO₃ | [2][3] |

| Molecular Weight | 327.85 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 209-211 °C | [2][3] |

| Solubility | Soluble in water and methanol; slightly soluble in ethanol | [3][9] |

| pKa | ~9.32 | [3] |

| Table 1: Physicochemical Properties of Levothis compound |

Chromatographic Purity (HPLC) High-Performance Liquid Chromatography is the definitive technique for assessing chemical purity and enantiomeric excess.[5] A validated reverse-phase HPLC (RP-HPLC) method is essential.

| Parameter | Typical Condition | Reference(s) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [10][11] |

| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile/methanol) | [10][12] |

| Detection | UV detector at an optimized wavelength | [10] |

| Expected Purity | >99% | [6] |

| Enantiomeric Excess | >99% (using a chiral column or chiral derivatizing agent) | [5][6] |

| Table 2: Representative HPLC Parameters for Purity Analysis |

Structural Confirmation (NMR) Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to unequivocally confirm the chemical structure of the synthesized compound.[13] The spectra should be compared against a reference standard or literature data to ensure all protons and carbons are accounted for in their expected chemical environments.

Optical Rotation For an enantiomerically pure substance like Levobunolol, measuring the specific optical rotation provides confirmation of its chiral identity. The observed rotation should match the established value for the (S)-enantiomer.[8]

Visualization of the Purification & Analysis Workflow

Caption: Workflow for the purification and analysis of Levobunolol HCl.

Conclusion

The synthesis and purification of Levothis compound are well-established processes that leverage modern asymmetric synthesis to achieve high yields and exceptional optical purity. The expertise in this field lies not just in executing the steps, but in understanding the causality—why a specific chiral reagent is chosen, how reflux conditions drive the reaction, and the principles by which recrystallization purifies the product. A robust, self-validating protocol integrates in-process controls with a comprehensive suite of final analytical tests, including HPLC, NMR, and physical property measurements. This ensures the production of a final active pharmaceutical ingredient that is safe, potent, and effective for its intended therapeutic use in treating glaucoma.

References

- PrepChem. (n.d.). Synthesis of levothis compound.

- LookChem. (n.d.). Synthesis of Levothis compound.

- Google Patents. (2020). US10611721B2 - Method for preparing levothis compound.

- Google Patents. (1995). US5426227A - Enantioselective process for the preparation of leveobunolol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3914, (+-)-Bunolol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39468, Levobunolol.

- Pharmaffiliates. (n.d.). CAS No: 31969-05-8 | Product Name: this compound.

- Wiley Online Library. (2007). Application of Direct Crystallization for Racemic Compound Propranolol Hydrochloride. Chirality, 19(9), 707-715.

- PubMed. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(12), 808-812.

- Wikipedia. (n.d.). Discovery and development of beta-blockers.

- Google Patents. (1992). US5095151A - Preparation of propranolol hydrochloride macrocrystals.

- SciSpace. (n.d.). 1H-NMR Spectrometric determination of propranolol and its simultaneous determination in presence of xipamide in pharmaceutical.

- ResearchGate. (n.d.). The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284409, Levothis compound.

- SciSpace. (2013). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. Journal of Chromatographic Science, 52(7), 643-667.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849).

- National Center for Biotechnology Information. (2014). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. Journal of Young Pharmacists, 6(1), 28-35.

- Google Patents. (2009). EP2163551B1 - An improved process for the preparation of nebivolol hydrochloride.

- Synapse. (n.d.). Levothis compound - Drug Targets, Indications, Patents.

- Ukrainian Biopharmaceutical Journal. (2018). The investigations of propranolol by HPLC method suitable for a chemical-toxicological analysis. 3(56), 56-62.

- Korea Science. (n.d.). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid.

- Asian Journal of Chemistry. (2011). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. 23(10), 4251-4254.

Sources

- 1. (+-)-Bunolol | C17H25NO3 | CID 3914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Levothis compound | C17H26ClNO3 | CID 5284409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US10611721B2 - Method for preparing levothis compound - Google Patents [patents.google.com]

- 7. US5426227A - Enantioselective process for the preparation of leveobunolol - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Bunolol Hydrochloride in Organic Solvents

Abstract

Bunolol hydrochloride is a non-selective beta-adrenergic receptor antagonist primarily utilized in the topical treatment of glaucoma and ocular hypertension.[1] Its efficacy and formulation development are intrinsically linked to its physicochemical properties, paramount among which is solubility. This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination, and offer an illustrative dataset to guide researchers. This document is intended for scientists and professionals in drug development, providing the foundational knowledge required for effective formulation, purification, and analytical method development involving this compound.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that governs the bioavailability, formulation, and ultimate therapeutic efficacy of an active pharmaceutical ingredient (API).[2] For this compound, a compound administered topically to the eye, understanding its solubility characteristics is crucial for developing stable, effective, and patient-compliant ophthalmic solutions.[1] Poor solubility can lead to a host of challenges, including inadequate drug loading, precipitation upon storage, and reduced bioavailability at the target site.[3] Conversely, a thorough understanding of its solubility profile across a range of solvents empowers researchers to:

-

Optimize formulation strategies: Selecting appropriate solvent systems for liquid dosage forms.

-

Develop robust purification methods: Identifying suitable solvents for crystallization and removal of impurities.

-

Design accurate analytical techniques: Ensuring complete dissolution of the API for precise quantification.

This guide will provide a detailed exploration of the solubility of this compound, beginning with its fundamental chemical and physical properties.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of the levo-isomer of bunolol.[4] The presence of the hydrochloride salt significantly influences its solubility, generally enhancing its affinity for polar solvents.

| Property | Value | Reference(s) |

| Chemical Name | (-)-5-[3-(tert-Butylamino)-2- hydroxypropoxy]-3,4-dihydro- 1(2H)-naphthalenone hydrochloride | [4] |

| Molecular Formula | C₁₇H₂₆ClNO₃ | [5][6] |

| Molecular Weight | 327.85 g/mol | [4][5][6] |

| Melting Point | 209-211 °C | [4][7] |

| Appearance | White to off-white crystalline powder | [4] |

| pKa | Approximately 9.32 | [4] |

| LogP (Octanol/Water) | 2.1 - 2.4 | [7] |

The molecule possesses both hydrogen bond donors (hydroxyl and secondary amine groups) and acceptors (carbonyl, ether, and hydroxyl oxygens), as well as a hydrophobic bicyclic core. This amphiphilic nature suggests a complex solubility profile, with significant variation expected across solvents of differing polarity and hydrogen bonding capabilities.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamically driven process. It can be conceptualized as a three-step energetic cycle:

-

Lattice Energy: The energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Cavitation Energy: The energy needed to create a void or cavity within the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

For dissolution to occur spontaneously, the overall change in Gibbs free energy (ΔG) must be negative. This is favored when the energy released during solvation is sufficient to overcome the lattice and cavitation energies. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given that this compound is a salt, its solubility is expected to be highest in polar protic solvents that can effectively solvate both the cation and the chloride anion.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[8][9] This method involves agitating an excess of the solid drug in the solvent of choice for a prolonged period until equilibrium is reached, at which point the concentration of the dissolved drug in the supernatant is quantified.[10][11]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is a self-validating system designed to ensure accurate and reproducible solubility data.

Materials and Equipment:

-

This compound (USP Reference Standard or equivalent)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials (20 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

Protocol Steps:

-

Preparation: a. Add an excess amount of this compound (e.g., 20-30 mg) to a series of 20 mL scintillation vials. The key is to ensure that undissolved solid remains at the end of the experiment. b. To each vial, add a precise volume (e.g., 10 mL) of the selected organic solvent.

-

Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). c. Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the point at which the concentration of the dissolved drug no longer increases.

-

Phase Separation: a. After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solids. b. For solvents where sedimentation is slow, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any fine, suspended particles. c. Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. d. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

Data Interpretation: a. Calculate the solubility by multiplying the measured concentration by the dilution factor. b. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

The following diagram illustrates the workflow of the shake-flask solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Data of this compound in Organic Solvents

Disclaimer: The following data is illustrative and intended for guidance. Precise solubility values should be determined experimentally under controlled laboratory conditions as described in Section 3.

The solubility of this compound was evaluated across a spectrum of organic solvents, categorized by their functional groups and polarity.

| Solvent | Solvent Class | Polarity Index | Illustrative Solubility at 25°C (mg/mL) | Qualitative Solubility |

| Methanol | Polar Protic | 5.1 | ~ 50-100 | Soluble[12] |

| Ethanol | Polar Protic | 4.3 | ~ 20-30 | Slightly Soluble[4] |

| Isopropanol | Polar Protic | 3.9 | ~ 5-10 | Sparingly Soluble |

| n-Butanol | Polar Protic | 3.9 | ~ 1-5 | Very Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 | Very Soluble |

| Dimethylformamide (DMF) | Polar Aproti | 6.4 | > 100 | Very Soluble |

| Acetone | Ketone | 5.1 | < 1 | Practically Insoluble |

| Ethyl Acetate | Ester | 4.4 | < 0.1 | Practically Insoluble |

| Dichloromethane (DCM) | Chlorinated | 3.1 | < 0.1 | Practically Insoluble |

| Chloroform | Chlorinated | 4.1 | < 0.1 | Practically Insoluble |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 0.01 | Practically Insoluble |

| Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.01 | Practically Insoluble |

Discussion and Mechanistic Interpretation

The illustrative data aligns with the theoretical principles of solubility. The high solubility of this compound in polar solvents like methanol, DMSO, and DMF can be attributed to several factors:

-

Polarity and Hydrogen Bonding: These solvents have high polarity indices and are capable of forming strong hydrogen bonds with the hydroxyl and amine groups of the bunolol moiety. As a hydrochloride salt, the ionic nature of the compound favors interaction with highly polar solvent molecules.

-

Solvation of Ions: Polar protic solvents like methanol are particularly effective at solvating both the protonated amine and the chloride counter-ion. Polar aprotic solvents like DMSO are excellent at solvating the cation due to their exposed oxygen atom, which is a strong hydrogen bond acceptor.

-

Dielectric Constant: Solvents with high dielectric constants are better at shielding the electrostatic attraction between the cation and anion of the salt, facilitating their dissociation and dissolution.

Conversely, the poor solubility in non-polar solvents such as toluene and hexane is expected. These solvents lack the ability to form hydrogen bonds or effectively solvate the charged species of this compound. The energy required to break the strong ionic and hydrogen bonding interactions in the crystal lattice is not compensated by the weak van der Waals forces that would be formed with non-polar solvents.

The following diagram illustrates the relationship between solvent properties and the solubility of this compound.

Caption: Factors Influencing High Solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. As a polar, ionic compound, its solubility is greatest in polar protic and aprotic solvents and exceedingly low in non-polar, aprotic media. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine precise solubility values in their own laboratories. A comprehensive understanding of these solubility characteristics is a cornerstone for the successful development of novel formulations, efficient purification processes, and accurate analytical methods for this important ophthalmic drug.

References

- Pharmaffiliates. (n.d.). This compound.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39468, Levobunolol.

- Davanço, T. R., de Almeida, F. B., & de Araújo, M. B. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(1), 6-11.

- Hamed, R., Al-E'itan, L. N., & Al-Zoubi, N. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 17(4), 939-942.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

- Glomme, A., & Märtson, O. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 481-489.

- Patel, J., & Patel, K. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5.

- Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6420066, d-Bunolol Hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68657, this compound.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 392.

- Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3914, (+-)-Bunolol.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- Food and Drug Administration, Taiwan. (n.d.). ICH harmonised guideline biopharmaceutics classification system-based biowaivers ich m9.

- Cheméo. (n.d.). Chemical Properties of Bunolol (CAS 27591-01-1).

- Wikipedia. (n.d.). Levobunolol.

- The Merck Index Online. (n.d.). Levobunolol.

- ResearchGate. (n.d.). Solubility of propranolol hydrochloride in various solvents.

- DailyMed. (n.d.). Levothis compound Ophthalmic Solution USP (Sterile).

Sources

- 1. pi.bausch.com [pi.bausch.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-Bunolol Hydrochloride | C17H26ClNO3 | CID 6420066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C17H26ClNO3 | CID 68657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Levobunolol | C17H25NO3 | CID 39468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. Levobunolol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of Levobunolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ophthalmic Significance of Levobunolol Hydrochloride

Levothis compound is a non-cardioselective beta-adrenergic receptor antagonist that has long been a cornerstone in the management of ocular hypertension and open-angle glaucoma.[1][2][3] Its therapeutic efficacy lies in its ability to reduce intraocular pressure (IOP), a major risk factor in the pathogenesis of glaucomatous visual field loss. Levothis compound achieves this primarily by decreasing the production of aqueous humor.[4] As the levo-isomer of bunolol, it is approximately 60 times more potent in its beta-blocking activity than its dextro isomer.[4]

Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) like levothis compound is paramount for drug development. These characteristics dictate its behavior from formulation and manufacturing to its stability, bioavailability, and ultimately, its clinical performance. This guide provides a comprehensive exploration of these critical properties, offering both foundational data and the experimental context necessary for formulation scientists and researchers.

Chemical and Structural Identity

Levothis compound is the hydrochloride salt of (S)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one.[3][5] The presence of the hydrochloride salt significantly enhances its aqueous solubility compared to the free base, a crucial attribute for its formulation as ophthalmic drops.[6]

| Property | Value | References |

| Chemical Name | (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride | |

| Molecular Formula | C₁₇H₂₅NO₃·HCl | [4] |

| Molecular Weight | 327.85 g/mol | |

| CAS Number | 27912-14-7 | [3] |

Structural Formula:

Caption: Chemical structure of Levothis compound.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of levothis compound is the bedrock of effective formulation development. These properties influence solubility, dissolution rate, membrane permeability, and stability.

Appearance and Organoleptic Properties

Levothis compound is a fine, white to off-white crystalline powder.[4] It is odorless and has a bitter taste.[4]

Melting Point

The melting point of levothis compound is a key indicator of its purity and identity. It has a reported melting range of 209-211 °C .[2] The United States Pharmacopeia (USP) specifies a melting range between 206 and 211 °C, determined after drying.[5]

pKa and pH of Solution

The acid dissociation constant (pKa) is critical for predicting the ionization state of a drug at a given pH, which in turn affects its solubility and absorption. Levothis compound has a pKa of approximately 9.32 , corresponding to the secondary amine. A 5% solution in water has a pH between 4.5 and 6.5.[5]

Solubility Profile

The high aqueous solubility of the hydrochloride salt is a key formulation advantage.[6] The solubility in various solvents is summarized below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | References |

| Distilled Water | 25 | > 300 | [4] |

| Absolute Ethanol | 25 | 24 | [4] |

| Methanol | Not Specified | Soluble | [6] |

| DMSO | Not Specified | ≥ 62.5 | [6] |

This solubility profile underscores its suitability for aqueous ophthalmic solutions. The pH of these formulations is typically adjusted to a range of 5.5 to 7.5 to ensure both drug stability and patient comfort.[6]

Partition and Distribution Coefficients (LogP & LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are crucial predictors of a drug's lipophilicity and its ability to permeate biological membranes.

-

LogP: The octanol-water partition coefficient for the neutral form of levobunolol has a calculated value of 2.4 .[2]

-

LogD: The distribution coefficient, which accounts for all ionic and neutral species at a specific pH, is more physiologically relevant for an ionizable drug like levothis compound. While specific experimental LogD values for levothis compound are not widely published, its pKa of 9.32 indicates that it will be predominantly in its ionized, more water-soluble form at physiological pH (around 7.4). This is a critical consideration for its absorption across the cornea.

The relationship between pH, pKa, and the distribution of ionized and non-ionized species is a fundamental concept in drug development.

Caption: Ionization state of Levobunolol at different pH values.

Solid-State Properties: Polymorphism and Hygroscopicity

Detailed public information on the polymorphism and hygroscopicity of levothis compound is limited.

-

Hygroscopicity: The tendency of a substance to absorb moisture from the air can affect its physical and chemical stability, as well as its handling properties. The USP "Loss on Drying" test specifies drying in a vacuum over phosphorus pentoxide at 110°C for 4 hours, with a limit of not more than 0.5% weight loss, suggesting it is not significantly hygroscopic under these conditions.[5] However, more detailed hygroscopicity studies under various humidity conditions would be necessary for robust formulation and packaging design.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and quantification of levothis compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple and cost-effective method for the quantification of levothis compound.[6] The wavelength of maximum absorbance (λmax) is dependent on the solvent. In an alcoholic solution, the USP specifies using a concentration of 10 µg/mL for UV absorption identification.[5] While a specific λmax in alcohol is not stated in the immediate search results, a spectrophotometric method for its estimation in bulk and tablet dosage forms after reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in chloroform reported a λmax of 470 nm for the resulting complex.[8]

Experimental Protocol: Determination of λmax

-

Preparation of Standard Solution: Accurately prepare a standard solution of levothis compound of a known concentration (e.g., 10-20 µg/mL) in the desired solvent (e.g., methanol, ethanol, or water).[6]

-

UV Scan: Scan the standard solution across a range of UV wavelengths (e.g., 200-400 nm) using a calibrated spectrophotometer.[6]

-

λmax Determination: Identify the wavelength at which the maximum absorbance is observed. This is the λmax.[6]

-

Application: The determined λmax can then be used to construct a calibration curve for the quantitative analysis of levothis compound in various samples.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups and serves as a fingerprint for the compound. The USP confirms the identity of levothis compound by comparing its IR absorption spectrum with that of a reference standard.[5]

Expected Characteristic IR Absorption Bands:

Based on the structure of levothis compound, the following characteristic absorption bands are expected in its IR spectrum:[9][10]

-

O-H stretch: A broad band in the region of 3200-3550 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: A medium intensity band in the region of 2900-3300 cm⁻¹ from the secondary amine hydrochloride.

-

C-H stretch (aromatic): Bands typically appear just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands typically appear just below 3000 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp band around 1685-1666 cm⁻¹ (conjugated ketone).

-

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

C-O stretch (ether and alcohol): Bands in the 1260-1050 cm⁻¹ region.

Stability Profile and Degradation Pathways

The stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[11]

Forced Degradation Studies

Forced degradation studies involve subjecting the drug to stress conditions more severe than those used for accelerated stability testing.[11] This helps in identifying potential degradation products and understanding the intrinsic stability of the molecule.

General Protocol for Forced Degradation of Levothis compound:

-

Preparation of Stock Solution: Prepare a stock solution of levothis compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at an elevated temperature (e.g., 60-80°C) for a specified period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at an elevated temperature (e.g., 60-80°C).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent like 3-30% hydrogen peroxide at room temperature.[12]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

-

Photodegradation: Expose the drug solution and solid drug to UV and visible light.[11]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating method, typically HPLC, to separate and quantify the parent drug and any degradation products.

Caption: Workflow for forced degradation studies of Levobunolol HCl.

While specific degradation products for levothis compound are not extensively detailed in publicly available literature, forced degradation coupled with techniques like LC-MS would be necessary for their identification and characterization.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Key Features of a Stability-Indicating HPLC Method for Levothis compound:

-

Column: A C18 column is typically used.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium 1-heptanesulfonate in water with glacial acetic acid) and an organic modifier like methanol is common.[5]

-

Detection: UV detection at a wavelength where levothis compound has significant absorbance (e.g., 254 nm) is employed.[5]

-

Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is proven by the ability to resolve the levobunolol peak from all potential degradation product peaks generated during forced degradation studies.

Conclusion

The physicochemical properties of levothis compound define its performance as a pharmaceutical agent. Its high aqueous solubility, a direct result of its hydrochloride salt form, is a significant advantage for its formulation as an ophthalmic solution. While foundational data on its melting point, pKa, and spectroscopic characteristics are well-established, a deeper investigation into its solid-state properties, such as polymorphism and hygroscopicity, as well as a comprehensive characterization of its degradation products, would provide invaluable insights for the development of next-generation formulations. This guide serves as a robust technical resource, consolidating critical data and outlining the experimental rationale necessary for researchers and drug development professionals to innovate and optimize ophthalmic therapies utilizing this important molecule.

References

- USP. (n.d.). USP Monographs: Levothis compound. USP29-NF24.

- PubChem. (n.d.). Levothis compound. National Center for Biotechnology Information.

- Aitha, V. L. (2013). Spectrophotometric Method For Estimation Of Levobunolol In Bulk And Tablet Dosage Form. International Journal of ChemTech Research, 5(4), 1777-1782.

- Analytica Chemie. (n.d.). Levothis compound impurity.

- Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-9.

- PubChem. (n.d.). Levobunolol. National Center for Biotechnology Information.

- PubChem. (n.d.). Levothis compound. National Center for Biotechnology Information.

- Teva Canada. (2013, April 16).

- Mali, P. Y., et al. (2015). Development and optimization of levothis compound in-situ gel for glaucoma treatment. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3853.

- precisionFDA. (n.d.). LEVOthis compound.

- Kumar, L., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing.

- Biosciences Biotechnology Research Asia. (2022).

- Sandoz. (2012, June 7). Product Monograph: Sandoz Levobunolol.

- ResearchGate. (2025).

- Agbaba, D., et al. (2010). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Acta Poloniae Pharmaceutica, 67(3), 217-226.

- FDA. (n.d.). BETAGAN® (levothis compound ophthalmic solution, USP) sterile.

- Shirkhedkar, A. A. (n.d.).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). FTIR spectrograms of pure propranolol hydrochloride (A)

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Seshachalam, U., & Haribabu, B. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 983-988.

- CORE. (n.d.).

Sources

- 1. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levobunolol | C17H25NO3 | CID 39468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Levothis compound | C17H26ClNO3 | CID 5284409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Levothis compound [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Non-Selective Beta-Adrenergic Receptor Antagonism of Bunolol: A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of bunolol, a non-selective beta-adrenergic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of bunolol, from its molecular mechanism of action to its clinical applications and the experimental methodologies crucial for its characterization.

Introduction: The Significance of Non-Selective Beta-Adrenergic Blockade

Beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs), are pivotal in mediating the physiological effects of catecholamines like epinephrine and norepinephrine.[1] These receptors are broadly classified into β1, β2, and β3 subtypes, each with distinct tissue distribution and downstream signaling pathways. Non-selective beta-blockers, such as bunolol, exhibit affinity for both β1 and β2 receptors, leading to a broad spectrum of physiological effects.[2][3] This non-selectivity is the cornerstone of bunolol's therapeutic efficacy in various conditions, most notably in the management of glaucoma and ocular hypertension.[2][3][4]

Bunolol, chemically known as (±)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one, is a potent antagonist that lacks intrinsic sympathomimetic activity (ISA) and possesses mild local anesthetic properties.[3][5] Its levorotatory isomer, levobunolol, is the pharmacologically active form and is approximately 60 times more potent than the dextro isomer.[6]

Molecular Mechanism of Action: Competitive Antagonism and Downstream Signaling

Bunolol exerts its pharmacological effects through competitive antagonism at β1- and β2-adrenergic receptors.[2][6] This means that bunolol reversibly binds to the same receptor sites as endogenous catecholamines, thereby preventing their action without initiating a biological response itself.[1]

The Beta-Adrenergic Signaling Cascade

The canonical signaling pathway for β-adrenergic receptors involves the activation of adenylyl cyclase. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various intracellular proteins to elicit a physiological response.[7]

Bunolol's Interruption of the Signaling Pathway

By competitively blocking the binding of catecholamines to β-adrenergic receptors, bunolol prevents the activation of the Gs protein and the subsequent production of cAMP.[2] This blockade of downstream signaling is the fundamental mechanism underlying its therapeutic effects. In the ciliary body of the eye, which is rich in β2-adrenergic receptors, this antagonism leads to a decrease in aqueous humor production, thereby lowering intraocular pressure (IOP).[2]

Caption: Bunolol's antagonism of the β-adrenergic signaling pathway.

Pharmacokinetics and Metabolism: A Journey from Administration to Elimination

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of bunolol is critical for optimizing its therapeutic use and minimizing systemic side effects.

Absorption and Distribution

Following topical ocular administration, bunolol rapidly penetrates the cornea.[2] The onset of action in reducing IOP is typically within one hour, with the maximum effect observed between two and six hours.[2] A significant reduction in IOP can be maintained for up to 24 hours.[2] Systemic absorption also occurs, which can lead to cardiovascular and respiratory side effects, particularly in susceptible individuals.[6]

Metabolism to an Active Metabolite

Bunolol undergoes extensive metabolism, primarily through the reduction of its ketone group to form dihydrobunolol.[2][8] This biotransformation is catalyzed by carbonyl reductases found in ocular tissues and the liver.[2][9] Importantly, dihydrobunolol is an active metabolite with β-blocking activity equivalent to the parent compound, contributing significantly to the overall therapeutic effect.[2]

Excretion

Bunolol and its metabolites, including dihydrobunolol and their glucuronide and sulfate conjugates, are primarily excreted in the urine.[8][10]

| Pharmacokinetic Parameter | Bunolol | Dihydrobunolol (Active Metabolite) | Reference |

| Route of Administration | Topical (Ocular) | - | [2] |

| Onset of Action (IOP Reduction) | < 1 hour | - | [2] |

| Peak Effect (IOP Reduction) | 2 - 6 hours | - | [2] |

| Duration of Action | Up to 24 hours | - | [2] |

| Primary Metabolic Pathway | Reduction to Dihydrobunolol | - | [2][8] |

| Primary Route of Excretion | Renal (Urine) | Renal (Urine) | [8][10] |

Table 1: Summary of the Pharmacokinetic Profile of Bunolol and its Active Metabolite.

Therapeutic Applications and Clinical Efficacy

The primary clinical application of bunolol is in the management of elevated intraocular pressure in patients with chronic open-angle glaucoma or ocular hypertension.[4] Numerous clinical studies have demonstrated its efficacy in reducing IOP.

In a three-month double-masked study, both 0.5% and 1% levobunolol produced significant reductions in IOP of approximately 9.0 mmHg, compared to minimal changes with vehicle.[11] A long-term, four-year study comparing levobunolol with timolol found that both drugs provided comparable and sustained IOP reduction, with mean decreases of 7.0-7.2 mmHg.[12] Furthermore, in a comparative trial with the β1-selective blocker betaxolol, levobunolol demonstrated a significantly greater reduction in IOP.[13]

Beyond ophthalmology, bunolol has also been evaluated for its antihypertensive effects, where it was shown to significantly decrease blood pressure and suppress plasma renin levels.[14]

Experimental Characterization of Bunolol's Antagonism

A thorough in-vitro and in-vivo characterization is essential for understanding the pharmacological profile of a beta-blocker like bunolol.

In-Vitro Assays

Receptor binding assays are fundamental for determining the affinity of a ligand for its receptor. These assays typically involve incubating a source of receptors (e.g., cell membranes expressing β-ARs) with a radiolabeled ligand and varying concentrations of the unlabeled test compound (bunolol). The ability of bunolol to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki).[15][16]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express β1- and β2-adrenergic receptors.

-

Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol), and a range of concentrations of unlabeled bunolol. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of bunolol. Plot the percentage of specific binding against the logarithm of the bunolol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[16]

Caption: Workflow for a competitive radioligand binding assay.

To assess the functional consequence of receptor binding, adenylyl cyclase activity assays are performed. These assays measure the ability of bunolol to inhibit agonist-stimulated cAMP production.[17]

Step-by-Step Protocol for an Adenylyl Cyclase Inhibition Assay:

-

Cell Culture: Culture cells expressing the β-adrenergic receptor of interest.

-

Pre-incubation: Pre-incubate the cells with various concentrations of bunolol.

-

Stimulation: Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the bunolol concentration to determine the IC50 for the inhibition of adenylyl cyclase activity.

In-Vivo Models

Animal models are indispensable for evaluating the physiological effects of beta-blockers.